molecular formula C12H14O2S B13644837 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one

2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one

Katalognummer: B13644837
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: UHWPRGDVMJCKCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one is an organic compound that features an oxetane ring, a thioether linkage, and a p-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one typically involves the formation of the oxetane ring, followed by the introduction of the thioether and p-tolyl groups. One possible synthetic route could involve the following steps:

    Formation of Oxetane Ring: This can be achieved through the cyclization of a suitable precursor, such as a halohydrin or an epoxide.

    Thioether Formation: The oxetane can be reacted with a thiol compound under basic conditions to form the thioether linkage.

    Introduction of p-Tolyl Group:

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted oxetane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and thioether linkage could play crucial roles in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Oxetan-3-ylthio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(Oxetan-3-ylthio)-1-(m-tolyl)ethan-1-one: Similar structure but with an m-tolyl group instead of a p-tolyl group.

    2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one may confer unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This could make it particularly useful in specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C12H14O2S

Molekulargewicht

222.31 g/mol

IUPAC-Name

1-(4-methylphenyl)-2-(oxetan-3-ylsulfanyl)ethanone

InChI

InChI=1S/C12H14O2S/c1-9-2-4-10(5-3-9)12(13)8-15-11-6-14-7-11/h2-5,11H,6-8H2,1H3

InChI-Schlüssel

UHWPRGDVMJCKCP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CSC2COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.